![molecular formula C20H21N5O4 B1229258 4-Morpholinecarboxylic acid [3-(6-amino-5-cyano-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester](/img/structure/B1229258.png)
4-Morpholinecarboxylic acid [3-(6-amino-5-cyano-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-morpholinecarboxylic acid [3-(6-amino-5-cyano-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester is a member of morpholines and a pyranopyrazole.
Scientific Research Applications
Synthesis and Structural Studies
- A study by Rodinovskaya et al. (2003) focused on the synthesis of 6-amino-4-aryl-5-cyano-3-(pyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles, using substituted 3-hydroxypyrazoles prepared from ethyl esters. The molecular and crystal structure of one such compound was established using X-ray diffraction analysis (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).
Green Synthesis Methods
- Zolfigol et al. (2013) reported a green, efficient method for preparing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This method utilized isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions (Zolfigol, Tavasoli, Moosavi‐Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).
Antimicrobial and Antioxidant Activities
- Govindaraju et al. (2012) evaluated synthesized 8-(5-aryl-4-octyl-2-phenyl-3,4-dihydro-2H-pyrazol-3-yl)-octanoic acid ethyl esters for antibacterial, antifungal, and antioxidant activities. The structure-activity relationship of these compounds was described, highlighting their significant biological potential (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).
Corrosion Inhibition
- Dohare et al. (2017) investigated the corrosion inhibition properties of pyranopyrazole derivatives on mild steel. These studies included gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy, highlighting their industrial applications in processes like steel pickling (Dohare, Ansari, Quraishi, & Obot, 2017).
Catalytic Applications
- Zhou, Li, and Su (2016) demonstrated the use of morpholine triflate as a Lewis acid catalyst in a one-pot, four-component reaction to synthesize dihydropyrano[2,3-c]pyrazoles. This method provided an environmentally friendly and efficient approach to synthesizing these compounds (Zhou, Li, & Su, 2016).
properties
Product Name |
4-Morpholinecarboxylic acid [3-(6-amino-5-cyano-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester |
|---|---|
Molecular Formula |
C20H21N5O4 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
[3-(6-amino-5-cyano-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C20H21N5O4/c1-2-15-17-16(14(11-21)18(22)29-19(17)24-23-15)12-4-3-5-13(10-12)28-20(26)25-6-8-27-9-7-25/h3-5,10,16H,2,6-9,22H2,1H3,(H,23,24) |
InChI Key |
UUFGQZDPLNAEHS-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)OC(=O)N4CCOCC4 |
Canonical SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)OC(=O)N4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







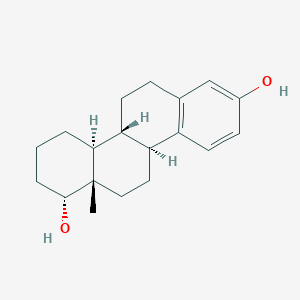
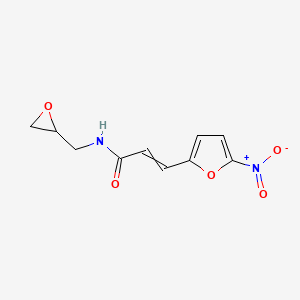
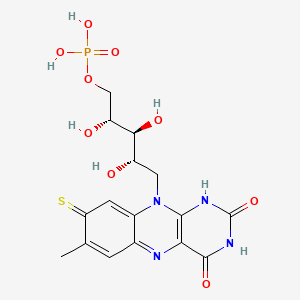
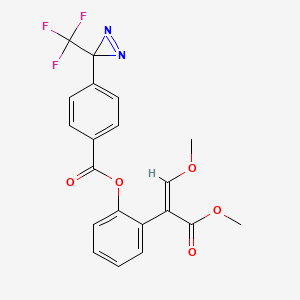


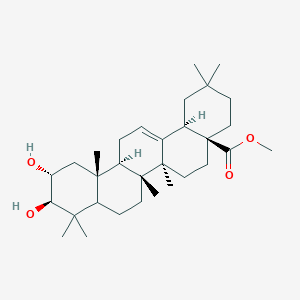

![N-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B1229195.png)
![N-[2-[[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1229199.png)